Cas no 825654-78-2 (1H-Indazol-4-amine, 5-chloro-)

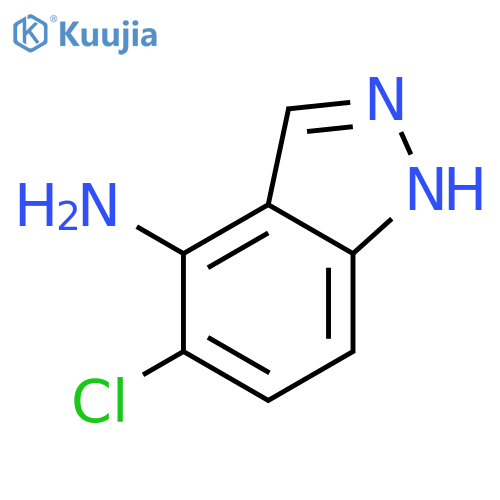

1H-Indazol-4-amine, 5-chloro- structure

商品名:1H-Indazol-4-amine, 5-chloro-

1H-Indazol-4-amine, 5-chloro- 化学的及び物理的性質

名前と識別子

-

- 1H-Indazol-4-amine, 5-chloro-

- 5-chloro-1H-indazol-4-amine

- 825654-78-2

- DTXSID40591987

- SCHEMBL3535709

- 5-Chloro-1H-indazol-4-ylamine

- AT22648

- BHOSWVZIGTVQNK-UHFFFAOYSA-N

-

- インチ: InChI=1S/C7H6ClN3/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,9H2,(H,10,11)

- InChIKey: BHOSWVZIGTVQNK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C2=C1NN=C2)N)Cl

計算された属性

- せいみつぶんしりょう: 167.0250249g/mol

- どういたいしつりょう: 167.0250249g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1H-Indazol-4-amine, 5-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637805-5g |

5-Chloro-1H-indazol-4-amine |

825654-78-2 | 98% | 5g |

¥27927.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637805-1g |

5-Chloro-1H-indazol-4-amine |

825654-78-2 | 98% | 1g |

¥12841.00 | 2024-07-28 |

1H-Indazol-4-amine, 5-chloro- 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

825654-78-2 (1H-Indazol-4-amine, 5-chloro-) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬